molecular formula C28H30O2 B8636779 Epoxide resin

Epoxide resin

Cat. No. B8636779
M. Wt: 398.5 g/mol
InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04440802

Procedure details

N,N'-Diglycidyl-5,5-dimethylhydantoin (8.04 epoxide equiv./kg, 100 g), a diglycidyl ether of a polyoxypropylene glycol of average molecular weight 425 (3.07 epoxide equiv./kg, 200 g), bisphenol A diglycidyl ether (5.30 epoxide equiv./kg, 100 g), bisphenol A (100 g) and N-phenylimidazole (0.4 g) are stirred at 120° C. for 31/2 hours, by which time the epoxide content of the mixture is 2.67 epoxide equiv./kg.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyoxypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C(C)(C)C(=O)N(CC2OC2)C1=O)C1OC1.C(O[CH2:23][CH:24]1O[CH2:25]1)C1OC1.C(O[C:32]1[CH:37]=[CH:36][C:35]([C:38]([C:41]2[CH:46]=[CH:45][C:44]([O:47][CH2:48][CH:49]3[O:51][CH2:50]3)=CC=2)(C)[CH3:39])=[CH:34][CH:33]=1)C1OC1.OC1[CH:58]=[CH:57][C:56]([C:59](C2C=CC(O)=CC=2)(C)[CH3:60])=[CH:55][CH:54]=1.C1(N2C=CN=C2)C=CC=CC=1>>[CH2:39]=[CH:38][C:35]1[CH:36]=[CH:37][CH:32]=[CH:33][CH:34]=1.[CH2:60]=[CH:59][C:56]1[CH:57]=[CH:58][C:25]([CH:24]=[CH2:23])=[CH:54][CH:55]=1.[CH2:50]1[O:51][CH:49]1[CH2:48][O:47][CH2:44][C:45]1[CH:36]=[CH:35][CH:38]=[CH:41][CH:46]=1 |f:5.6.7|

Inputs

Step One
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC1CO1
Name
polyoxypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OCC1CO1
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.